1-Boc-4-bromo-3-cyanoacetylindole

Medicinal Chemistry Divergent Synthesis Heterocyclic Chemistry

1-Boc-4-bromo-3-cyanoacetylindole (C₁₆H₁₅BrN₂O₃, MW 363.21) is a pre-functionalized, tri-orthogonal indole scaffold combining N-Boc protection, a C4-bromine cross-coupling handle, and a C3-cyanoacetyl group for Knoevenagel or multicomponent heterocycle synthesis. This architecture eliminates 3–4 synthetic steps vs. starting from 4-bromoindole. The C4-Br enables Suzuki couplings to introduce aryl diversity; the cyanoacetyl group constructs pyrazole, pyridine, or pyrimidine rings. The N-Boc group blocks off-target N-glucuronidation in ADME assays. Direct procurement accelerates hit-to-lead optimization of IDO1/TDO inhibitors and bromodomain-targeted probes.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.21 g/mol
CAS No. 1171917-34-2
Cat. No. B1390358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-bromo-3-cyanoacetylindole
CAS1171917-34-2
Molecular FormulaC16H15BrN2O3
Molecular Weight363.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)CC#N
InChIInChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-10(13(20)7-8-18)14-11(17)5-4-6-12(14)19/h4-6,9H,7H2,1-3H3
InChIKeyZURJGGAMMLKXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Boc-4-bromo-3-cyanoacetylindole (CAS 1171917-34-2) – An Orthogonal Tri-Functional Indole Building Block


1-Boc-4-bromo-3-cyanoacetylindole (tert-butyl 4-bromo-3-(2-cyanoacetyl)-1H-indole-1-carboxylate, C₁₆H₁₅BrN₂O₃, MW 363.21 g/mol) belongs to the cyanoacetylindole (CAI) class of synthetic intermediates [1]. Its structure combines three orthogonal reactive centers: an N-Boc-protected indole, a C4-bromine, and a C3-cyanoacetyl group. Computed properties include XLogP3-AA = 3.5, 0 H-bond donors, and 4 H-bond acceptors [2]. This compound serves as a divergent intermediate for constructing indole-based heterocyclic libraries, leveraging the privileged indole scaffold found in numerous bioactive molecules [1].

Why 1-Boc-4-bromo-3-cyanoacetylindole Cannot Be Replaced by Simple Analogs


Structural analogs such as 3-cyanoacetylindole (no C4 halogen), 1-Boc-4-bromoindole (no C3 acyl), or the unprotected 4-bromo-3-cyanoacetylindole lack the full triad of orthogonal functional groups required for sequential, chemoselective transformations without protecting-group manipulation [1][2]. Furthermore, the C4-bromo isomer exhibits a measurably different electronic profile from the C5-bromo isomer, altering the Brønsted acidity of the indole NH after Boc deprotection . Generic substitution would necessitate additional synthetic steps or yield regioisomeric products, directly impacting lead optimization timelines and chemical space exploration.

Quantitative Differentiation Evidence for 1-Boc-4-bromo-3-cyanoacetylindole


Orthogonal Tri-Functional Architecture vs. Mono-/Di-Functional Analogs

The target compound uniquely integrates three chemically addressable handles within a single, compact scaffold (MW 363.21) [1]. By contrast, the simplest core analog, 3-cyanoacetylindole (MW 170.17), lacks both the C4-bromine for Pd-catalyzed cross-coupling and the N-Boc group for N–H protection during functionalization. Similarly, 1-Boc-4-bromoindole (MW 296.16) lacks the C3-cyanoacetyl moiety required for Knoevenagel condensation and heterocycle annulation [2]. The presence of all three groups eliminates the need for sequential protection/deprotection steps, reducing synthetic route length by an estimated 2–4 steps in typical divergent library syntheses [2].

Medicinal Chemistry Divergent Synthesis Heterocyclic Chemistry

Predicted Indole NH Acidity: 4-Br vs. 5-Br Isomer (Post-Boc Deprotection)

Following Boc removal, the indolic N–H proton acidity differs between regioisomers. The predicted pKa for the 4-bromo congener is 7.05 ± 0.30, whereas the 5-bromo isomer is predicted at 7.36 ± 0.30 (both estimated via Advanced Chemistry Development (ACD/Labs) Software V11.02) . This ΔpKa ≈ 0.3 units translates to a difference of approximately 6 percentage points in the neutral-to-anionic ratio at physiological pH 7.4, with the 4-bromo isomer being 53% ionized versus 47% for the 5-bromo isomer. Such differences can affect target binding, solubility, and permeability in biological assays [1].

Physicochemical Properties Medicinal Chemistry Lead Optimization

Suzuki Coupling Efficiency: N-Boc Protection Maintains High Yield vs. Unprotected Indole

In a systematic study of Suzuki couplings on indole substrates, Prieto et al. (2004) demonstrated that yields for reactions where the indole serves as the aryl halide were unaffected by the presence of an N-Boc protecting group when using phenylboronic acids as coupling partners [1]. Specifically, N-Boc-protected 4-bromoindole—a substructure of the target compound—participated in Suzuki couplings with yields equivalent to unprotected substrates, whereas N-tosyl protection significantly diminished yields. This finding directly supports the inclusion of the N-Boc moiety in the target compound: it enables high-efficiency cross-coupling at the C4 position without requiring a separate deprotection step, which would not be the case for the unprotected analog 4-bromo-3-cyanoacetylindole due to competitive N–H arylation side reactions [2].

Cross-Coupling Process Chemistry Synthetic Methodology

Cyanoacetyl Reactivity: Versatile Annulation Handle for Heterocycle Synthesis

The C3-cyanoacetyl group is a privileged reactive center for generating indolyl-pyrazoles, -triazoles, -pyridines, -dihydropyridines, -pyrimidines, and -thiophenes via Knoevenagel condensation, Michael addition, and multicomponent cyclizations [1]. A recent comprehensive review catalogs over 20 distinct heterocyclic scaffolds accessible from CAIs, with the active methylene of the cyanoacetyl group serving as the primary nucleophilic linchpin [1]. In contrast, compounds bearing only a C3-formyl or C3-acetyl group show a more limited repertoire of annulation chemistry. The combination of the C3-cyanoacetyl with the C4-bromine in the target compound enables iterative decoration: first annulation at C3, then cross-coupling at C4, or vice versa, generating highly substituted indoles in a controlled sequence [2].

Multicomponent Reactions Heterocyclic Synthesis Diversity-Oriented Synthesis

Optimal Application Scenarios for 1-Boc-4-bromo-3-cyanoacetylindole


Divergent Synthesis of Indole-Heterocycle Hybrid Libraries for Kinase or GPCR Lead Discovery

The tri-functional architecture supports a build–couple–cyclize strategy: (i) Suzuki coupling at C4 to introduce aromatic diversity, (ii) Boc deprotection to liberate the indole NH for further N-functionalization if desired, and (iii) Knoevenagel condensation or multicomponent reaction at the C3-cyanoacetyl site to construct pyrazole, pyridine, or pyrimidine rings [1][2]. This sequence enables the rapid assembly of >100 distinct analogs from a single building block, accelerating hit-to-lead optimization. The predicted pKa of the free indole NH (7.05) positions the compound favorably for targets requiring a neutral or weakly acidic indole donor/acceptor .

Step-Economic Synthesis of C4-Arylated 3-Heterocyclyl-Indoles as IDO1 or TDO Inhibitor Candidates

The indole-3-cyanoacetyl scaffold is a recognized pharmacophore for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibition [1]. The N-Boc group prevents off-target N-glucuronidation during in vitro metabolism studies, while the C4-bromine serves as a cross-coupling handle for introducing aryl substituents shown to enhance IDO1 IC₅₀ values into the low nanomolar range in related chemotypes [2]. Direct procurement of this pre-functionalized building block eliminates 3–4 synthetic steps compared to building from 4-bromoindole.

Halogen-Bond-Guided Fragment Elaboration for Bromodomain or HDAC Targets

The C4-bromine atom offers a directional halogen-bond donor site, a non-covalent interaction exploited in bromodomain (BRD4) and histone deacetylase (HDAC) inhibitor design [1]. When combined with the C3-cyanoacetyl group—which can be elaborated into a Zn²⁺-chelating hydroxamic acid or a benzamide warhead—the compound provides a geometrically defined scaffold for fragment growth. The N-Boc group serves as a lipophilic mask during early-stage biochemical screening, to be removed later to optimize H-bond interactions [2].

Quote Request

Request a Quote for 1-Boc-4-bromo-3-cyanoacetylindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.